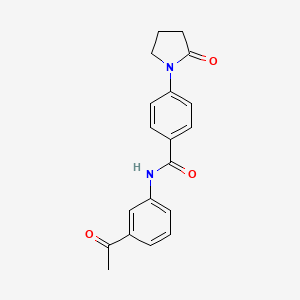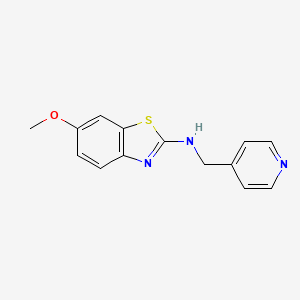![molecular formula C12H10Cl2N2O B5752415 2,4-dichloro-6-[(2-pyridinylamino)methyl]phenol](/img/structure/B5752415.png)
2,4-dichloro-6-[(2-pyridinylamino)methyl]phenol
Übersicht
Beschreibung
2,4-dichloro-6-[(2-pyridinylamino)methyl]phenol, also known as PCP or pentachlorophenol, is a synthetic compound that has been extensively studied for its applications in the field of scientific research. PCP is a white crystalline powder that is soluble in water and organic solvents, and it has been used as a fungicide, herbicide, and wood preservative. The compound has also been used as a model compound for studying the mode of action of other toxicants and has been the focus of numerous studies due to its potential toxic effects on human health and the environment.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis : 2,4-dichloro-6-[(2-pyridinylamino)methyl]phenol derivatives have been synthesized and structurally analyzed using various spectroscopic methods. The molecular structure and properties are explored through density functional theory (DFT), revealing theoretical and experimental compatibility in alkylaminophenol compounds (Ulaş, 2021).
Catalytic Applications : Derivatives of this compound have been used as catalysts. For instance, 4-(N,N-Dimethylamino)pyridine hydrochloride, a related compound, has been utilized as a recyclable catalyst for acylation reactions, with a detailed investigation of the reaction mechanism (Liu, Ma, Liu, & Wang, 2014).
Antibacterial Activities : Schiff base compounds related to this compound have shown excellent antibacterial activities. These activities are determined through crystal structure analysis and biological testing (Wang, Nong, Sht, & Qi, 2008).
Inorganic Chemistry and Spin Interaction : Studies in inorganic chemistry have explored the spin interaction in zinc complexes of mono- and diradical Schiff and Mannich bases, which include derivatives of this compound (Orio, Philouze, Jarjayes, Neese, & Thomas, 2010).
Development of Fluoroionophores : Derivatives have been developed into fluoroionophores, which are studied for their spectral diversity when interacting with metal cations, highlighting their potential in metal recognition and cellular metal staining (Hong, Lin, Hsieh, & Chang, 2012).
Nucleophilic Substitution Reactions : The compound's derivatives are useful in synthesizing 4-substituted 7-azaindole derivatives through nucleophilic displacement reactions, showcasing their versatility as building blocks (Figueroa‐Pérez, Bennabi, Schirok, & Thutewohl, 2006).
Crystal Structure Analysis : The crystal structure of various complexes involving derivatives of this compound has been analyzed, revealing insights into their molecular configurations and interactions (Akitsu, Takeuchi, & Einaga, 2004).
Oxotransfer Activities in Chemistry : Complexes involving this compound's derivatives have been synthesized and studied for their catalytic oxotransfer activities, highlighting their potential applications in chemical transformations (Hossain, Haukka, Sillanpää, Hrovat, Richmond, Nordlander, & Lehtonen, 2017).
Anion Sensing and Biological Activity : The compound and its derivatives have been investigated for their anion sensing capabilities and biological activities, including antimicrobial properties (Yıldırım, Demir, Alpaslan, Boyacıoğlu, Yıldız, & Ünver, 2018).
Electronic and Photosubstitution Properties : Research on ruthenium(II)-containing amphiphiles with bidentate ligands, including derivatives of this compound, has expanded our understanding of their electronic, photosubstitution, redox, and surface properties (Lesh, Allard, Shanmugam, Hryhorczuk, Endicott, Schlegel, & Verani, 2011).
Eigenschaften
IUPAC Name |
2,4-dichloro-6-[(pyridin-2-ylamino)methyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O/c13-9-5-8(12(17)10(14)6-9)7-16-11-3-1-2-4-15-11/h1-6,17H,7H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVNBKDROKHKFFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NCC2=C(C(=CC(=C2)Cl)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901323890 | |
| Record name | 2,4-dichloro-6-[(pyridin-2-ylamino)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901323890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47204493 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
692266-18-5 | |
| Record name | 2,4-dichloro-6-[(pyridin-2-ylamino)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901323890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(2-amino-2-oxoethoxy)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B5752334.png)





![[3-cyano-4-cyclopropyl-6-(4-methoxyphenyl)-2(1H)-pyridinylidene]malononitrile](/img/structure/B5752373.png)



![1-(4-fluorophenyl)ethanone [2-(4-bromophenyl)-4-quinazolinyl]hydrazone](/img/structure/B5752401.png)



